对二甲苯二乙酸酯

描述

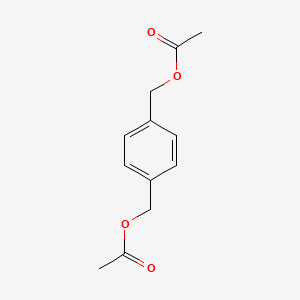

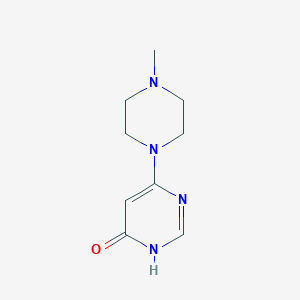

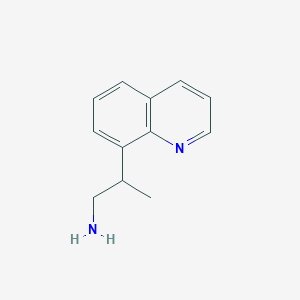

P-Xylylene diacetate is a chemical compound with the molecular formula C12H14O4 . It has a molecular weight of 222.24 . The IUPAC name for this compound is 1,4-phenylenebis(methylene) diacetate .

Synthesis Analysis

The synthesis of p-Xylylene diacetate involves a reaction with air, copper diacetate, cobalt(II) acetate, acetic acid, and sodium bromide at 150℃ for 1 hour .科学研究应用

Coating Material for Medical Purposes

Parylene is widely used as a coating material for medical purposes . It’s a non-critical, non-toxic layer material, which is well suited for long-term applications in the human body .

Low-K Dielectrics

Parylene is a candidate for low-K dielectrics . Dielectrics are insulating materials that can be polarized by an applied electric field. Low-K dielectrics have a low dielectric constant, which is desirable in many electronic applications.

Isolation Purposes

Parylene is used for isolating purposes with a pinhole-free film that is impermeable to water vapor and other gases, even at very low thicknesses . This makes it ideal for applications that require a high degree of isolation.

Surface Polymerization

The process of polymerization of p-xylylene has been traced and is explained by evaporating the dimeric species followed by dissociation in the cracker at elevated temperatures and, eventually, to the coating of the polymeric film in terms of thermodynamics . This process is controlled by mass spectrometry .

Enhanced Elasticity in Parylene Thin Films

A modified chemical vapor deposition approach has been proposed to realize a series of copolymers based on parylene C, where linear alkyl chains partially replace the chlorides substituents . This results in a decrease of the Young’s modulus up to 0.3 GPa, indicating a neat enhancement of the elastic behavior .

Barrier and Passivation Layer

The application of poly(p-xylylene)s as a barrier and passivation layer is limited by the high tensile modulus of this class of materials . However, the modified materials retain both barrier and biocompatibility properties typical of neat parylene C .

Functionalized Parylenes

New classes of poly(p-xylylene)s have been synthesized and studied . The novel polymers differ from known variants of their kind in that the ethylene and vinylene repeat units are outfitted with ester groups, which can be readily modified through transesterification .

Protection of Devices and Components

Parylene is widely used as a conformal coating for the protection of devices, components, and surfaces, in many different applications . It is created directly on the surface at room temperature, is chemically and biologically inert and stable, and has good barrier capability, good transparency, electrical insulation, and chemical resistance .

属性

IUPAC Name |

[4-(acetyloxymethyl)phenyl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-9(13)15-7-11-3-5-12(6-4-11)8-16-10(2)14/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUSNJQKNUGRRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Xylylene diacetate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2633296.png)

![N-(2-chlorobenzyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2633302.png)

![8-fluoro-4-(2-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2633307.png)

![N-(sec-butyl)-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2633308.png)

![2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B2633315.png)

![(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B2633317.png)